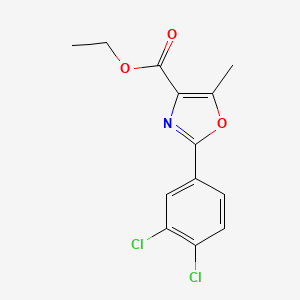
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
説明
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11Cl2NO3 and its molecular weight is 300.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- IUPAC Name: Ethyl 2-(3,4-dichlorophenyl)-5-methyloxazole-4-carboxylate
- CAS Number: 1443981-03-0
- Molecular Formula: C13H11Cl2NO3
- Molecular Weight: 300.14 g/mol
- Purity: 95%
This compound exhibits its biological activity primarily through the modulation of various cellular pathways. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and influencing p53 expression levels. This compound's ability to interact with specific receptors and enzymes makes it a promising candidate for further drug development.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| U-937 (Leukemia) | 12.45 | Doxorubicin | 0.12 |
| A549 (Lung Cancer) | 10.00 | Cisplatin | 5.00 |
The data indicates that this compound exhibits comparable cytotoxicity to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Apoptosis Induction
Flow cytometry assays have demonstrated that this compound acts as a potent inducer of apoptosis in MCF-7 and U-937 cell lines. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death in a dose-dependent manner .
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 cells treated with this compound, researchers observed significant apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Leukemia Cell Lines
Another study focused on the compound's effects on U-937 leukemia cells. Results showed that treatment led to increased caspase activity and DNA fragmentation, indicating effective induction of apoptosis .
科学的研究の応用
Medicinal Chemistry
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate has shown promise in drug development due to its structural features that allow for interaction with various biological targets:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology.
Materials Science
The compound's unique properties lend themselves to applications in materials science:
- Organic Electronics : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific thermal and mechanical properties.
Biological Studies
In biological research, this compound is employed to study various mechanisms:
- Enzyme Inhibition : The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways.
- Pathway Analysis : It serves as a tool to elucidate biological pathways due to its ability to modulate receptor activity.
Case Studies
-
Antimicrobial Activity Study
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Cytotoxicity Assay
- In vitro assays conducted on various cancer cell lines indicated that the compound exhibited dose-dependent cytotoxicity. Further investigations revealed its mechanism of action involved apoptosis induction through mitochondrial pathways.
-
Material Properties
- Research published in Advanced Materials highlighted the application of this compound in developing polymer blends for electronic devices. The study reported enhanced conductivity and stability when incorporated into polymer matrices.
特性
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIHJUSTXLXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















